molecular formula C16H16N4O3 B2944835 2-(2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide CAS No. 941876-70-6

2-(2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide

Cat. No. B2944835
CAS RN: 941876-70-6
M. Wt: 312.329
InChI Key: OSJKGZRYPAFGTD-UHFFFAOYSA-N
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Description

The compound “2-(2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide” is a chemical compound with a molecular formula of C14H13N3O2 . It is related to the compound “2-(4-ethoxyphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one” which has a CAS number of 1338657-14-9 .


Molecular Structure Analysis

The molecular structure of this compound is based on a pyrazolo[1,5-a]pyrazin ring system, which is a bicyclic structure containing two nitrogen atoms . The compound also contains an ethoxyphenyl group and an acetamide group attached to the ring system .

Scientific Research Applications

Coordination Complexes and Antioxidant Activity

Research into pyrazole-acetamide derivatives has led to the synthesis and characterization of novel Co(II) and Cu(II) coordination complexes. These complexes have been studied for their structural properties and antioxidant activity. For example, the study by Chkirate et al. (2019) synthesized pyrazole-acetamide derivatives and their coordination complexes, revealing significant antioxidant activity through various in vitro assays. This research highlights the potential of pyrazole-acetamide derivatives in developing compounds with antioxidant properties (Chkirate et al., 2019).

Antimicrobial Activities

Another area of application is the development of novel thiazole derivatives with antimicrobial properties. Saravanan et al. (2010) synthesized novel thiazoles by incorporating pyrazole moiety, demonstrating significant antibacterial and antifungal activities. This study indicates the potential of pyrazole-acetamide derivatives in creating new antimicrobial agents (Saravanan et al., 2010).

Synthesis of Novel Heterocyclic Compounds

The versatility of pyrazole-acetamide derivatives extends to the synthesis of novel heterocyclic compounds. For instance, Sebhaoui et al. (2020) reported the unexpected synthesis of novel 2-pyrone derivatives, including detailed crystal structures, Hirshfeld surface analysis, and computational studies. Such research showcases the potential of pyrazole-acetamide derivatives in the synthesis of new compounds with varied applications, including drug design and material science (Sebhaoui et al., 2020).

Pharmacological Evaluation

Compounds related to pyrazole-acetamide have also been evaluated for their pharmacological potential. Faheem (2018) focused on the computational and pharmacological evaluation of heterocyclic derivatives, including 1,3,4-oxadiazole and pyrazoles, assessing their toxicity, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. Such studies underscore the therapeutic potential of these compounds in various pharmacological domains (Faheem, 2018).

properties

IUPAC Name

2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O3/c1-2-23-12-5-3-11(4-6-12)13-9-14-16(22)19(10-15(17)21)7-8-20(14)18-13/h3-9H,2,10H2,1H3,(H2,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSJKGZRYPAFGTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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